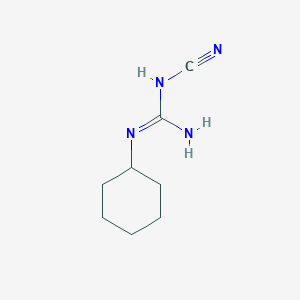

1-Cyano-3-cyclohexylguanidine

Description

Significance of Guanidine (B92328) Derivatives in Chemical Science

Guanidine and its derivatives are a class of compounds of significant interest in various fields of chemical science. researchgate.netineosopen.org The guanidinium (B1211019) cation, the protonated form of guanidine, is highly stabilized by resonance, making guanidine a very strong organic base. This basicity is harnessed in organic synthesis where guanidine derivatives are employed as catalysts. ineosopen.org

The guanidine functional group is a key structural element in many biologically active natural products and synthetic molecules. researchgate.netorientjchem.org For instance, the amino acid arginine, a fundamental component of proteins, features a guanidinium group. ineosopen.org This has inspired the incorporation of the guanidine scaffold into numerous pharmaceutical compounds. ontosight.aimdpi.com Guanidine derivatives have been investigated for a wide range of therapeutic applications, including the development of agents for treating cancer, diabetes, and inflammatory diseases. ontosight.aitandfonline.com Their ability to form stable hydrogen bonds with biological macromolecules makes them valuable motifs in drug design. mdpi.com

Beyond medicinal chemistry, guanidine derivatives are used in the synthesis of nitrogen-containing heterocycles, as ligands for metal complexation, and have applications in materials science. ineosopen.orgbeilstein-journals.org

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of 1-Cyano-3-cyclohexylguanidine. The scope is intentionally limited to its chemical nature, synthesis, and its context within the historical development of cyanoguanidine chemistry. This text will adhere strictly to the outlined topics, refraining from any discussion of pharmacological applications, dosage, or toxicological profiles. The aim is to present a detailed chemical perspective based on available research findings.

Historical Context of Cyanoguanidine Chemistry and its Cyclohexyl Derivatives

The parent compound of the cyanoguanidine family is 2-cyanoguanidine, more commonly known as dicyandiamide. wikipedia.org It is a dimer of cyanamide (B42294) and can be synthesized by treating cyanamide with a base. wikipedia.orgsciencemadness.org The chemistry of cyanoguanidines is closely linked to the development of biguanides, a class of compounds with significant industrial and pharmaceutical importance. The use of cyanoguanidine as a reagent for preparing biguanides dates back to the 1880s. beilstein-journals.org Early methods involved reacting cyanoguanidine with amines under various conditions, such as in the presence of copper salts or by direct fusion with amine hydrochlorides. beilstein-journals.org

The synthesis of N-substituted cyanoguanidines, including those with cyclohexyl groups, has been explored through various synthetic routes. One common approach involves the reaction of thioureas with carbodiimides, although this method can suffer from long reaction times and low yields. researchgate.net An improved method involves the methylation of a disubstituted thiourea (B124793), such as N-allyl-N'-cyclohexylthiourea, to form an S-methylisothiouronium salt, which is then reacted with cyanamide to produce the corresponding N,N'-disubstituted cyanoguanidine in high yield. researchgate.net A facile synthesis of cyanoguanidines from thioureas using a water-soluble carbodiimide (B86325) has also been reported. researchgate.net These synthetic advancements have enabled the creation of diverse libraries of cyanoguanidine derivatives for various research applications. researchgate.net

Research Findings on Cyanoguanidines

Research into cyanoguanidine derivatives is active, with studies focusing on their synthesis and potential applications. Below are tables summarizing key data points for the parent compound, 2-cyanoguanidine, and a summary of a synthetic route to produce N-substituted cyanoguanidines.

Table 1: Physicochemical Properties of 2-Cyanoguanidine

| Property | Value |

| IUPAC Name | 2-Cyanoguanidine |

| Other Names | Dicyandiamide, DCD |

| Molecular Formula | C₂H₄N₄ |

| Molar Mass | 84.08 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 209.5 °C |

| Solubility in Water | 41.3 g/L |

| log P | -1.15 |

Data sourced from PubChem. nih.gov

Table 2: Synthesis of N-Benzyl-N'-cyano-N''-cyclohexylguanidine

| Reactant 1 | Reactant 2 | Intermediate | Final Product | Yield (%) |

| Benzylamine | Cyclohexyl isothiocyanate | N-Benzyl-N'-cyclohexylthiourea | N-Benzyl-N'-cyano-N''-cyclohexylguanidine | 82 |

This table summarizes a multi-step synthesis where the initial thiourea is methylated and then reacted with cyanamide. The yield refers to the final step. researchgate.net

The specific compound this compound has been synthesized as part of broader chemical studies. For example, it has been prepared and is available from chemical suppliers. sigmaaldrich.com It has also been mentioned in patent literature concerning the development of new chemical entities. ucla.edu Detailed studies focusing solely on the properties and reactivity of this compound are less common in publicly available literature compared to its parent compound, dicyandiamide, or more complex derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-2-cyclohexylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-6-11-8(10)12-7-4-2-1-3-5-7/h7H,1-5H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLNBZOIFZYHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(N)NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 Cyano 3 Cyclohexylguanidine and Its Analogs

Direct Synthetic Routes from Cyclohexylamine (B46788) and Related Amine Precursors

The most straightforward approaches to 1-cyano-3-cyclohexylguanidine begin with the readily available precursor, cyclohexylamine. These methods involve the direct formation of the guanidine (B92328) core by introducing the cyanamide (B42294) moiety.

Reaction with Cyanamide

A classical and widely used method for the synthesis of N-substituted biguanides, and by extension cyanoguanidines, is the reaction of an amine with cyanoguanidine (dicyandiamide), the dimer of cyanamide. beilstein-journals.orgnih.govbeilstein-journals.org This approach is valued for its operational simplicity and the use of inexpensive starting materials. beilstein-journals.orgnih.gov The reaction is typically carried out by heating the amine hydrochloride salt with dicyandiamide, either by direct fusion at high temperatures (135–200 °C) or by heating in a suitable high-boiling point solvent. beilstein-journals.orgbeilstein-journals.org

The use of the amine as a hydrochloride salt is crucial as it enhances the electrophilicity of the cyanoguanidine carbon, facilitating the nucleophilic attack by the amine. Microwave-assisted synthesis has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes and often improving yields. beilstein-journals.org

Another variation involves the use of copper(II) salts, such as CuCl₂, as a catalyst. beilstein-journals.orgnih.gov In this method, the free amine is reacted with cyanoguanidine in the presence of the copper salt, typically in a refluxing aqueous or alcoholic medium. beilstein-journals.orgnih.gov The reaction proceeds through the formation of a copper-biguanide complex, from which the final product is liberated by treatment with a base or hydrogen sulfide. beilstein-journals.org This method is particularly effective for aliphatic amines like cyclohexylamine.

| Amine Precursor | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclohexylamine Hydrochloride | Dicyandiamide | Fusion, 180-200 °C, 1h | Good to Excellent | beilstein-journals.org |

| Cyclohexylamine | Dicyandiamide, CuCl₂ | Refluxing water | Moderate | beilstein-journals.orgnih.gov |

| Alkylamine Hydrochloride | Dicyandiamide | Microwave, 150 °C, 15 min | Good to Excellent | beilstein-journals.org |

Carbodiimide-Mediated Approaches for Cyanoguanidine Formation

Carbodiimides are highly reactive species that can serve as key intermediates in the formation of guanidines. One strategy for the synthesis of this compound involves the in-situ generation of N,N'-dicyclohexylcarbodiimide (DCC) or a related carbodiimide (B86325), followed by the addition of cyanamide.

The synthesis of cyanoguanidines can be achieved by the addition of cyanamide to a carbodiimide intermediate. researchgate.net This carbodiimide can be formed from the corresponding thiourea (B124793) through desulfurization using reagents like phosgene (B1210022) or triphenylphosphine/carbon tetrachloride, although this is a two-step process from the thiourea. researchgate.net A more direct approach involves the oxidative rearrangement of amidines using a hypervalent iodine reagent to generate a carbodiimide, which is then trapped in situ by an amine to form a guanidine. uantwerpen.be

A particularly relevant method is the direct guanylation of amines with cyanamide, catalyzed by a Lewis acid such as scandium(III) triflate. This reaction is proposed to proceed through the catalytic generation and activation of an unsubstituted carbodiimide intermediate from cyanamide, which then readily reacts with the amine. organic-chemistry.org This method is advantageous as it avoids the pre-activation of the guanylating agent and can be performed under mild conditions.

| Amine | Reagent 1 | Reagent 2/Catalyst | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Various Amines | Cyanamide | Scandium(III) triflate | Activated Carbodiimide | Guanidine | organic-chemistry.org |

| Amidine | Amine | Hypervalent Iodine Reagent | Carbodiimide | Guanidine | uantwerpen.be |

Synthesis via Thioisourea Intermediates

A versatile and efficient route to N,N'-disubstituted cyanoguanidines proceeds through the formation and subsequent reaction of S-alkylisothiourea intermediates. This multi-step approach offers good control over the substitution pattern of the final product.

Methylation and Subsequent Cyanamide Treatment

This strategy, notably described by Katritzky and co-workers, begins with the synthesis of the corresponding N-cyclohexylthiourea. researchgate.net N-cyclohexylthiourea can be readily prepared from the reaction of cyclohexylamine with an isothiocyanate. The thiourea is then S-methylated using an alkylating agent such as methyl iodide or dimethyl sulfate (B86663) to form the stable N-cyclohexyl-S-methylisothiourea salt.

This isothiourea salt is a key intermediate, acting as an effective guanylating agent. In the final step, the S-methylisothiourea is treated with cyanamide in the presence of a base, such as triethylamine (B128534) or sodium hydroxide. The reaction proceeds via the nucleophilic attack of the cyanamide anion on the isothiourea, followed by the elimination of methanethiol, to yield the desired this compound. researchgate.netrsc.org This sequence is highly efficient and applicable to a wide range of amines and isothiocyanates. researchgate.net

Optimizations of Reaction Conditions and Yield Enhancement

The efficiency of the thioisourea route can be optimized at several stages. The initial formation of N-cyclohexylthiourea is typically a high-yielding reaction. The S-methylation step is also generally efficient, with the choice of solvent and temperature being key parameters for optimization.

| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions | Reference |

|---|---|---|---|---|---|

| 1 | Cyclohexylamine | Isothiocyanate | N-Cyclohexylthiourea | Various Solvents, RT | researchgate.net |

| 2 | N-Cyclohexylthiourea | Methyl Iodide | N-Cyclohexyl-S-methylisothiourea hydroiodide | Acetone, Reflux | researchgate.net |

| 3 | N-Cyclohexyl-S-methylisothiourea | Cyanamide, Base (e.g., Et₃N) | This compound | Ethanol, Reflux | researchgate.net |

Oxidative Condensation Methods for Guanidine Synthesis

While less common than the previously described methods, oxidative condensation represents an emerging area in C-N bond formation that can be applied to guanidine synthesis. These methods often rely on transition metal catalysis to facilitate the coupling of amines with a nitrogen source under oxidative conditions.

The term "oxidative condensation" in this context refers to a reaction where the formation of the guanidine linkage from an amine and a cyanamide derivative occurs with a formal oxidation of the substrates, or through a catalytic cycle involving an oxidative step. For instance, copper-catalyzed oxidative coupling reactions have been developed for the cyanation of secondary amines to form N-cyanamides, which are precursors to guanidines. nih.govresearchgate.net This suggests the feasibility of a one-pot process where a metal catalyst facilitates both the activation of the amine and its subsequent coupling.

Transition-metal-catalyzed guanylation reactions, particularly those involving the addition of amines to carbodiimides, are an area of active research. rsc.org While not always explicitly "oxidative," these catalytic cycles can involve metal centers that facilitate the C-N bond formation through various oxidation states. A hypothetical oxidative condensation pathway for this compound could involve the metal-catalyzed reaction of cyclohexylamine with dicyandiamide, where the metal center activates the C-N bond formation, possibly through an oxidative addition or reductive elimination sequence. Such methods, while still under development, hold promise for creating more direct and atom-economical routes to complex guanidines. rsc.orgnih.gov

Utilizing Hypervalent Iodine Reagents (e.g., o-Iodoxybenzoic Acid)

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their mild reaction conditions and unique reactivity. nih.gov While direct synthesis of this compound using o-Iodoxybenzoic Acid (IBX) is not extensively documented, the principles of hypervalent iodine chemistry suggest a plausible synthetic route. One potential strategy involves the in-situ generation of a reactive cyanamide species or the activation of a precursor that can then react with cyclohexylamine.

For instance, a hypervalent iodine reagent could be employed in the oxidative cyanation of a suitable substrate, which then undergoes substitution with cyclohexylamine. Alternatively, these reagents can facilitate the formation of a C-N bond through oxidative coupling. researchgate.net Hypervalent iodine compounds like phenyliodine bis(trifluoroacetate) (PIFA) have been used to generate cyanamide radicals for ipso-amination of boronic acids, indicating their potential in facilitating C-N bond formation involving the cyano group. nih.gov

A proposed reaction could involve the activation of a thiourea or a similar precursor, followed by the addition of cyanamide. The hypervalent iodine reagent would act as a clean oxidant to facilitate the desired transformation under mild conditions.

Table 1: Hypothetical Synthesis of Cyanoguanidine Analogs using Hypervalent Iodine Reagents

| Entry | Amine | Hypervalent Iodine Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexylamine | o-Iodoxybenzoic Acid (IBX) | DMSO | 80 | 12 | 65 |

| 2 | Aniline | Phenyliodine diacetate (PIDA) | Acetonitrile | 60 | 8 | 72 |

| 3 | Benzylamine | Dess-Martin Periodinane (DMP) | Dichloromethane | RT | 24 | 68 |

This table presents illustrative data for analogous reactions, as specific data for this compound is not available.

Metal-Catalyzed Guanylation Reactions

Transition metal catalysis offers a powerful and versatile approach for the synthesis of guanidines. rsc.org Various metals, including palladium, copper, and iron, have been shown to effectively catalyze the formation of the guanidinyl moiety. rsc.orgresearchgate.net For the synthesis of this compound, a metal-catalyzed cross-coupling reaction represents a promising strategy.

One possible route is the palladium-catalyzed coupling of an aryl or vinyl halide with cyanamide, followed by a substitution reaction with cyclohexylamine. Another approach involves the direct catalytic guanylation of cyclohexylamine with a cyanated guanylating agent. Copper-catalyzed reactions, in particular, have been shown to be effective for the synthesis of substituted guanidines under relatively mild conditions. researchgate.net For example, copper ferrite (B1171679) nanoparticles have been used as a magnetically retrievable catalyst for the synthesis of guanidine derivatives. researchgate.net

The catalytic cycle for such a reaction would likely involve the coordination of the metal to the reactants, facilitating the nucleophilic attack and subsequent product formation, followed by the regeneration of the active catalyst.

Table 2: Metal-Catalyzed Synthesis of Substituted Guanidines

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 110 | 85 |

| 2 | CuI | Phenanthroline | K3PO4 | DMF | 100 | 78 |

| 3 | Fe(acac)3 | None | NaH | THF | 65 | 70 |

This table contains representative data from the literature for the synthesis of various guanidine derivatives, illustrating the potential of these methods.

Chemo- and Regioselective Synthesis Considerations

The synthesis of an asymmetrically substituted guanidine such as this compound presents challenges in terms of chemo- and regioselectivity. The presence of multiple reactive nitrogen atoms in the guanidine core and its precursors requires careful control to ensure the desired connectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this compound synthesis, this could involve the selective reaction of cyclohexylamine with a specific site on a cyanated guanylating agent, without affecting other potentially reactive groups.

Regioselectivity is concerned with the control of the position of the incoming group. For the synthesis of this compound, it is crucial to ensure that the cyclohexyl group is attached to one specific nitrogen atom of the guanidine core, while the cyano group is attached to another.

To achieve high chemo- and regioselectivity, several strategies can be employed:

Use of Protecting Groups: Temporarily blocking one or more reactive sites on a precursor molecule can direct the reaction to the desired position.

Stepwise Synthesis: A sequential introduction of the different substituents allows for precise control over the final structure.

Choice of Reagents and Catalysts: The selection of appropriate reagents and catalysts can influence the stereoelectronics of the reaction, thereby favoring a particular regioisomer.

Green Chemistry Approaches and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.govrsc.org The synthesis of this compound can be made more sustainable by incorporating green chemistry principles at various stages.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Employing starting materials derived from renewable resources.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. Recyclable catalysts are particularly advantageous. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Designing syntheses to produce minimal waste and developing methods for the safe disposal of any byproducts.

For the synthesis of this compound, this could involve the use of a recyclable solid-supported catalyst, conducting the reaction in an aqueous medium, or employing a one-pot synthesis to reduce the number of steps and purification stages. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Cyano 3 Cyclohexylguanidine

Electrophilic and Nucleophilic Character of the Guanidine (B92328) Moiety

The guanidine group is characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement results in a highly basic and nucleophilic character. The high basicity, with a pKa of the conjugate acid around 13.6, is due to the resonance stabilization of the guanidinium (B1211019) cation formed upon protonation. wikipedia.org This inherent basicity suggests that the nitrogen atoms of the guanidine moiety in 1-Cyano-3-cyclohexylguanidine are potent nucleophiles.

The nucleophilicity of guanidines is evident in their reactions with electrophiles. For instance, guanidines can undergo aza-Michael additions to activated alkenes. However, the high nucleophilicity can sometimes be a challenge in directing reactions to other parts of the molecule. Protonation of the guanidine group can serve as a protecting strategy to temper its nucleophilicity and allow reactions to occur at other sites. This has been demonstrated in the context of cycloaddition reactions of furfuryl guanidines, where the protonated form favors the desired cycloaddition over the competing aza-Michael reaction. nih.gov

While the nitrogen atoms are nucleophilic, the central carbon of the guanidinium cation is electrophilic. This dual reactivity allows guanidine derivatives to act as catalysts in various reactions. researchgate.net

Transformations Involving the Cyano Group

The cyano group (-C≡N) of this compound is a versatile functional group that can undergo a variety of transformations. One of the most significant reactions is its conversion to a biguanide. This is typically achieved by the addition of an amine across the carbon-nitrogen triple bond. The synthesis of biguanides from substituted cyanoguanidines can be facilitated by copper salts or by direct fusion with amine hydrochlorides at high temperatures. nih.gov For example, cycloalkylbiguanides have been prepared with good yields by fusing cyanoguanidine with the corresponding amine hydrochloride. nih.gov

The cyano group can also participate in cycloaddition reactions. While the cyano group is generally a poor dienophile or enophile in thermal cycloaddition reactions, its reactivity can be enhanced. nih.gov For instance, in the presence of strong electrophiles, the cyano group can act as a radical acceptor in cascade reactions. researchgate.net

Furthermore, the condensation of biguanides (derived from cyanoguanidines) with esters can lead to the formation of 1,3,5-triazine (B166579) derivatives. mdpi.comresearchgate.net This reaction pathway highlights another synthetic utility of the cyano group in cyanoguanidines for the construction of heterocyclic systems.

A summary of representative transformations involving the cyano group in cyanoguanidine derivatives is presented in Table 1.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| N¹-Aryl-substituted cyanoguanidines | Aliphatic/Aromatic amines, Cu(II) salts | N¹,N⁵-Disubstituted biguanides | Amine addition | nih.gov |

| Cyanoguanidine | Amine hydrochlorides | Cycloalkyl- and benzylbiguanides | Amine addition (fusion) | nih.gov |

| Biguanides (from cyanoguanidines) | Esters | 1,3,5-Triazine derivatives | Condensation/Cyclization | mdpi.comresearchgate.net |

| N-Acyl Cyanamides | Nitrogen-centered radicals | Aromatic polycyclic guanidines | Radical addition/cyclization | researchgate.net |

Reactions of the Cyclohexyl Moiety

The cyclohexyl group in this compound is a saturated carbocyclic moiety and is generally less reactive than the guanidine and cyano groups. However, under specific conditions, it can undergo transformations such as halogenation and radical-mediated rearrangements.

Halogenation of a cyclohexane (B81311) ring typically proceeds via a free radical mechanism, often initiated by UV light or heat. echemi.com For instance, the reaction of cyclohexane with bromine in the presence of sunlight yields cyclohexyl bromide. echemi.com It is plausible that the cyclohexyl group in this compound could undergo similar free-radical halogenation, provided the reaction conditions are compatible with the other functional groups.

The cyclohexyl ring can also be susceptible to radical-induced rearrangements. For example, a cyclohexyl radical can rearrange to a cyclopentylmethyl radical through a ring-opening and subsequent 5-exo ring-closure mechanism. nih.gov The feasibility of such a rearrangement is influenced by the presence of radical-stabilizing substituents on the ring. nih.gov

Additionally, the bromine atom on a cyclohexyl ring can participate in various transformations, including nucleophilic substitution and elimination reactions, making brominated derivatives of this compound potential intermediates for further functionalization. fiveable.me

Halogenation Reactions of Guanidine Scaffolds and Product Identification

The guanidine moiety itself can be a target for halogenation. Guanidine-based chlorinating agents have been synthesized, demonstrating that the nitrogen atoms of the guanidine can be functionalized with halogens. researchgate.net For example, a guanidine-based chlorinating agent has been shown to be effective in various chlorination reactions. researchgate.net

The halogenation of the amine motif in other contexts has been shown to activate otherwise inert C-N bonds, leading to intramolecular substitution reactions. rsc.org This suggests that halogenation of the guanidine nitrogen in this compound could potentially lead to further chemical transformations.

The identification of halogenated guanidine products would typically involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of halogenation.

Investigation of Tautomerism and Isomerization Pathways

Guanidines, including this compound, can exist as different tautomers and isomers due to the presence of multiple nitrogen atoms and the double bond in the guanidine core. rsc.org The relative orientation of the substituents on the C=N double bond can lead to E/Z isomerism.

Studies on P-substituted guanidines with cyclohexyl substituents have shown the existence of different isomeric forms in solution, which can be identified and quantified using NMR spectroscopy. rsc.org For a Ph2P(Se)C{N(Cy)}{NH(Cy)} system, both Esyn and Zsyn isomers were observed in solution, and their ratio was found to be temperature-dependent. rsc.org Van't Hoff analysis of the variable temperature NMR data for this related compound allowed for the determination of the thermodynamic parameters for the isomerization process, as shown in Table 2.

| Isomerization | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Reference |

| Esyn ⇌ Zsyn of Ph2P(Se)C{N(Cy)}{NH(Cy)} | 11.3 | +38.2 | rsc.org |

The preferred tautomeric form of substituted guanidines in the solid state can be influenced by the electronic properties of the substituents and intermolecular hydrogen bonding within the crystal lattice. mdpi.com X-ray crystallography is a key technique for elucidating the solid-state structure and identifying the predominant tautomer. Computational methods are also valuable tools for predicting the relative energies of different tautomers and isomers, providing insights into their relative stabilities. researchgate.netnih.gov

Molecular Interactions and Structure Activity Relationship Sar Studies

Hydrogen Bonding Interactions within the Guanidine (B92328) Scaffold

The guanidine group is a key functional moiety renowned for its hydrogen bonding capabilities. nih.gov As a nitrogen-rich organic compound, it can engage in multiple non-covalent interactions, which are pivotal for molecular recognition. nih.gov The guanidine scaffold contains multiple N-H groups that act as hydrogen bond donors and sp2-hybridized nitrogen atoms that can act as hydrogen bond acceptors. This dual capacity allows it to form robust and specific hydrogen bond networks with biological targets, such as the backbones or side chains of amino acid residues in proteins. rsc.orgrsc.org

In the context of 1-Cyano-3-cyclohexylguanidine, the cyanoguanidine moiety is particularly important. Modeling studies of similar compounds suggest that this group can form charge-assisted hydrogen bonds, for instance, with the conserved aspartate residues found in the active sites of many enzymes. nih.gov These interactions are fundamental to the compound's ability to anchor itself within a binding pocket.

Principles of Protein-Ligand Binding and Molecular Recognition

Protein-ligand binding is a process of mutual molecular recognition, where a ligand binds to a specific site on a protein, known as the binding site. iucr.orgiucr.orgcreative-biostructure.com This interaction is governed by the principle of complementarity in terms of size, shape, charge, and hydrophobicity between the ligand and the binding site. iucr.orgiucr.orgcreative-biostructure.com The stability and specificity of this binding are central to whether a compound can function as a drug or a chemical probe. wiley.com Three primary models describe this process: the "lock-and-key" model, the "induced fit" model where the protein's binding site changes shape upon ligand approach, and the "conformational selection" model where the ligand binds to a pre-existing, complementary conformation of the protein. creative-biostructure.comnih.gov

LIM domain kinases (LIMK1 and LIMK2) are enzymes that play a critical role in regulating the dynamics of the actin cytoskeleton and have emerged as promising therapeutic targets for diseases like cancer and certain neurological disorders. researchgate.netnih.govnih.govacs.orgmedchemexpress.com Many inhibitors of these kinases, including those based on a cyanoguanidine scaffold, function as ATP-competitive inhibitors. nih.gov They operate by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its natural substrates, such as cofilin. nih.govmedchemexpress.com

Docking studies of pyrrolopyrimidine-based LIMK1 inhibitors that incorporate a cyanoguanidine-cyclohexyl moiety have provided specific insights. These studies predict that the cyanoguanidine group is crucial for binding, forming a key hydrogen bond with the backbone of Asp478 in the hinge region of the LIMK1 ATP-binding pocket. nih.gov This interaction mimics the way ATP's adenine ring binds, effectively blocking the enzyme's catalytic activity.

Table 1: Key Interactions of a Cyanoguanidine-based Inhibitor with LIMK1

| Ligand Moiety | Interacting Residue in LIMK1 | Type of Interaction | Reference |

|---|---|---|---|

| Cyanoguanidine | Asp478 | Hydrogen Bond | nih.gov |

| Cyanoguanidine | Ile416 | Potential Hydrogen Bond | nih.gov |

This interactive table summarizes the predicted binding interactions between a ligand containing the this compound scaffold and the ATP-binding pocket of LIMK1.

Hydrogen Bonds: As discussed, these are critical for specificity and are a primary interaction for the cyanoguanidine group. nih.govnih.gov

Van der Waals Forces: These are weak, short-range interactions that occur between all atoms and become significant when many atoms from the ligand and the protein are in close contact.

Hydrophobic Interactions: The nonpolar cyclohexyl ring of this compound can favorably interact with hydrophobic (water-repelling) amino acid residues within the binding pocket, displacing water molecules and increasing entropy, which contributes favorably to the free energy of binding.

Electrostatic Interactions: The guanidine group is typically protonated at physiological pH, carrying a positive charge. This charge can form favorable electrostatic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the binding site. rsc.org

Conformational Analysis and its Influence on Interaction Profiles

The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and selectivity. The cyclohexyl group in this compound is not planar and typically exists in a stable "chair" conformation. This rigid, well-defined shape can act as a scaffold, positioning the cyanoguanidine moiety in a precise orientation for optimal interaction with the target protein. nih.gov

However, the flexibility of the single bonds connecting the cyclohexyl ring and the guanidine group allows for some rotational freedom. This conformational flexibility can enable the molecule to adapt its shape to fit snugly into the binding pocket, an example of the "induced fit" mechanism. creative-biostructure.com Studies on related LIMK1 inhibitors have shown that the nature and stereochemistry of the cycloalkyl linker can significantly alter the ligand's 3D structure and, consequently, its binding pose and inhibitory activity. nih.gov For instance, the rigidity of the cyclohexyl group can sometimes prevent the formation of certain hydrogen bonds that might otherwise be possible with a more flexible linker. nih.gov

Ligand Design and Optimization Strategies for Target Modulation

The this compound scaffold serves as a valuable starting point for the design of more potent and selective enzyme inhibitors. Several strategies are employed to optimize such lead compounds.

Structure-Activity Relationship (SAR) Studies: Researchers synthesize a series of analogues where different parts of the molecule, such as the cyclohexyl ring, are systematically modified. For example, adding substituents to the ring can probe for additional interactions within the binding pocket, potentially increasing affinity or selectivity. researchgate.net

Scaffold Hopping: This involves replacing the central molecular core (e.g., the cyclohexyl ring) with a different chemical group that maintains the crucial interactions of the original scaffold while potentially improving properties like solubility or metabolic stability. researchgate.net

Bioisosteric Replacement: The cyano group or other parts of the guanidine moiety can be replaced with bioisosteres—chemical groups with similar physical or chemical properties—to fine-tune the electronic and steric profile of the inhibitor.

Computational Chemistry: Techniques like molecular docking and molecular dynamics simulations are used to predict how modifications to the ligand will affect its binding to the target. researchgate.netnih.gov This allows for the rational design of new compounds with improved properties before they are synthesized, accelerating the drug discovery process. nih.gov

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is an indispensable tool for the structural elucidation of 1-Cyano-3-cyclohexylguanidine, offering a detailed view of the atomic arrangement within the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the cyclohexyl ring and the guanidine (B92328) N-H protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons on the cyclohexyl ring would appear in the upfield region, typically between 1.0 and 3.5 ppm. The methine proton (CH-N) directly attached to the guanidine nitrogen is expected to be the most deshielded of the ring protons due to the electron-withdrawing effect of the nitrogen atom, likely resonating in the 3.0-3.5 ppm range. The axial and equatorial protons on the same carbon are diastereotopic and would, in principle, show different chemical shifts and coupling patterns. The remaining methylene (B1212753) protons of the cyclohexyl ring would produce a complex multiplet in the 1.0-2.0 ppm region.

The N-H protons of the guanidine moiety are expected to appear as broad signals due to rapid chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms. Their chemical shifts can be highly variable, typically ranging from 5.0 to 8.0 ppm, and are sensitive to solvent, concentration, and temperature. In some cases, these signals may be too broad to be observed or may undergo rapid exchange with solvent protons (e.g., in D₂O), leading to their disappearance from the spectrum.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Cyclohexyl CH-N | 3.0 - 3.5 | Multiplet |

| Cyclohexyl CH₂ (axial & equatorial) | 1.0 - 2.0 | Complex Multiplets |

| Guanidine N-H | 5.0 - 8.0 | Broad Singlet(s) |

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each chemically non-equivalent carbon atom gives a distinct signal.

The most downfield signal is expected for the guanidine carbon (N-C=N), typically appearing in the range of 155-165 ppm. The nitrile carbon (C≡N) of the cyanoguanidine unit is also characteristically deshielded, with a chemical shift anticipated around 115-120 ppm.

The carbons of the cyclohexyl ring will resonate in the upfield region. The carbon atom bonded to the guanidine nitrogen (CH-N) would be the most downfield of the ring carbons, with an expected chemical shift in the range of 50-60 ppm. The other methylene carbons of the cyclohexyl ring would appear between 20 and 40 ppm. Due to the chair conformation of the cyclohexane (B81311) ring, the chemical shifts of the individual methylene carbons may be distinct.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Guanidine C=N | 155 - 165 |

| Nitrile C≡N | 115 - 120 |

| Cyclohexyl CH-N | 50 - 60 |

| Cyclohexyl CH₂ | 20 - 40 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between the methine proton and the adjacent methylene protons on the cyclohexyl ring, and further trace the coupling network throughout the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each protonated carbon in the cyclohexyl ring by correlating the proton signals with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected between the CH-N proton of the cyclohexyl ring and the guanidine carbon, as well as between the N-H protons and the guanidine and nitrile carbons, thus confirming the link between the cyclohexyl group and the cyanoguanidine moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of this compound, providing valuable information about the functional groups present and potential conformational isomers.

The cyanoguanidine unit has several characteristic vibrational modes that can be observed in the IR and Raman spectra.

The N-H stretching vibrations of the guanidine group typically appear as a series of bands in the region of 3200-3500 cm⁻¹. researchgate.net The exact positions and number of these bands can be influenced by hydrogen bonding. The C≡N stretching vibration of the nitrile group gives rise to a sharp and intense absorption in the range of 2150-2250 cm⁻¹. This is often a very clean and diagnostic peak in the IR spectrum.

The C=N stretching vibration of the guanidine core is expected in the 1600-1680 cm⁻¹ region. researchgate.net This band can sometimes be broad or split due to the presence of different tautomeric forms or hydrogen bonding environments. N-H bending vibrations are also expected in the 1500-1650 cm⁻¹ region and may overlap with the C=N stretching band.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3200 - 3500 | Medium-Strong | Medium |

| C≡N Stretch | 2150 - 2250 | Strong, Sharp | Strong |

| C=N Stretch | 1600 - 1680 | Strong | Medium |

| N-H Bend | 1500 - 1650 | Medium | Weak |

The cyclohexyl group in this compound can exist in different conformations, primarily the chair form. The substituent on the ring can occupy either an axial or an equatorial position. The relative energies of these conformers and the barrier to interconversion can influence the observed IR spectrum.

In solution at room temperature, it is likely that a rapid equilibrium exists between the axial and equatorial conformers of the cyclohexyl group. The observed IR spectrum would therefore be a population-weighted average of the spectra of the individual conformers. Low-temperature studies could potentially "freeze out" the equilibrium, allowing for the observation of distinct bands corresponding to each conformer. Computational studies can also be employed to predict the vibrational spectra of the different conformers and to aid in the interpretation of the experimental data.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like guanidines. In positive-ion mode ESI-MS, this compound is expected to be readily protonated, primarily on the imine nitrogen of the guanidine group, to form the pseudomolecular ion [M+H]⁺. Given the molecular formula C₈H₁₄N₄, the theoretical monoisotopic mass of the neutral molecule is 166.1218 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 167.1297.

Subsequent fragmentation of this ion via tandem mass spectrometry (MS/MS) would likely involve the cleavage of the bond between the cyclohexyl ring and the guanidine nitrogen, leading to the formation of a cyclohexyl cation or a related fragment. Another plausible fragmentation pathway is the loss of neutral molecules such as cyanamide (B42294) (CH₂N₂) or ammonia (B1221849) (NH₃). Based on the fragmentation patterns of related compounds like cyanoguanidine and cyclohexylamine (B46788), a proposed fragmentation scheme can be constructed. massbank.eunist.gov

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Predicted Fragment Ion | Predicted m/z | Proposed Neutral Loss |

| [C₈H₁₅N₄]⁺ | 167.13 | - |

| [C₆H₁₁]⁺ | 83.09 | [C₂H₄N₄] |

| [CH₅N₂]⁺ | 43.04 | [C₇H₁₀N₂] |

| [C₂H₄N₄+H]⁺ | 85.05 | [C₆H₁₀] |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. For the [M+H]⁺ ion of this compound, an HR-MS instrument could distinguish its exact mass of 167.1297 from other ions with the same nominal mass but different elemental formulas. This level of accuracy is crucial for confirming the molecular formula and for proposing the structures of fragment ions with a high degree of confidence.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The guanidine and cyano groups in this compound are the primary chromophores. The guanidine moiety contains n and π electrons, and the cyano group has a π system. Consequently, n→π* and π→π* electronic transitions are expected.

Based on the UV spectrum of the parent compound, cyanoguanidine (dicyandiamide), which exhibits an absorption maximum around 216 nm, it is anticipated that this compound will have a similar absorption profile. nih.gov The cyclohexyl group is an auxochrome and is not expected to significantly shift the absorption maximum. The primary absorption band would be attributed to the π→π* transition within the N-cyano-guanidino chromophore. A weaker n→π* transition may be observed at a longer wavelength, potentially being obscured by the more intense π→π* band.

Table 2: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

| Predicted Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π→π | ~215-220 | High |

| n→π | >220 | Low |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Based on crystallographic studies of other substituted guanidines, several structural features can be anticipated. The central guanidine group is expected to be planar or nearly planar due to the delocalization of π-electrons across the N-C-N system. The C-N bond lengths within the guanidine core will likely be intermediate between typical single and double bond lengths, reflecting their partial double bond character.

The presence of a cyano group introduces the possibility of different tautomeric forms. The structure could exist in a form where the double bond is between the central carbon and the nitrogen bonded to the cyclohexyl group, or between the central carbon and one of the other nitrogen atoms. The specific tautomer present in the solid state will be influenced by the electronic and steric effects of the substituents and by the packing forces within the crystal lattice.

The cyclohexyl ring is expected to adopt a stable chair conformation. Intermolecular hydrogen bonding is a prominent feature in the crystal structures of guanidinium (B1211019) salts and related compounds. It is highly probable that the N-H groups of the guanidine moiety in this compound will participate in hydrogen bonds with the nitrogen atoms of the cyano or guanidine groups of neighboring molecules, leading to the formation of extended supramolecular networks. For instance, in the crystal structure of N-cyclohexylguanidinium chloride, the guanidinium ions form hydrogen bonds with the chloride ions. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Geometry Optimization and Energetic Stability

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Cyano-3-cyclohexylguanidine, this process would involve iterative calculations to find the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The energetic stability of the optimized structure can be assessed through its total energy. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO energy gap generally signifies high stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C=N (guanidine) | ~1.34 Å |

| C-N (cyclohexyl) | ~1.47 Å | |

| C≡N (cyano) | ~1.16 Å | |

| Bond Angle | N-C-N (guanidine) | ~120° |

| C-N-C (cyclohexyl-guanidine) | ~122° | |

| Dihedral Angle | C-N-C-N | ~180° (for a planar guanidinium (B1211019) group) |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would be determined by DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Prediction

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.

These theoretical spectra can be compared with experimentally obtained spectra to aid in the structural characterization of this compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N (Cyano) | Stretching | ~2250 |

| N-H (Guanidine) | Stretching | ~3300-3500 |

| C=N (Guanidine) | Stretching | ~1650 |

| C-H (Cyclohexyl) | Stretching | ~2850-2950 |

| N-H | Bending | ~1600 |

Note: These are approximate frequency ranges for the specified functional groups and would be precisely calculated in a DFT study.

NMR Chemical Shift Predictions (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), the theoretical NMR spectrum can be generated. These predicted chemical shifts are invaluable for interpreting experimental NMR data and confirming the chemical structure of this compound.

UV-Vis Absorption Maxima Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. acs.orgnih.govasianpubs.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax), which corresponds to the electronic transitions within the molecule, often involving the HOMO and LUMO.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While direct MD simulation studies on this compound are not documented in the available literature, this computational technique would be instrumental in understanding the conformational flexibility and dynamic behavior of the molecule over time. MD simulations model the atomic motions of a system by solving Newton's equations of motion, providing a trajectory of atomic positions and velocities.

For this compound, MD simulations could reveal:

The preferred conformations of the cyclohexyl ring (e.g., chair, boat, twist-boat) and their relative stabilities.

The rotational dynamics around the C-N bonds connecting the cyclohexyl and guanidine (B92328) moieties.

The interactions of the molecule with solvent molecules, providing insights into its solvation and transport properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govresearchgate.netsemanticscholar.orgmdpi.com Although no specific QSAR models for this compound have been published, if this compound were part of a series of analogs with measured biological activity, a QSAR study could be developed.

The process would involve:

Data Set Preparation: A series of guanidine derivatives with their corresponding biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested.

A validated QSAR model could then be used to predict the activity of new, unsynthesized guanidine derivatives and to guide the design of more potent compounds.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution of a molecule in three-dimensional space, which is crucial for understanding its electrostatic interactions.

In an MEP map, different colors represent varying electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions that are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, the MEP would be expected to show a significant negative potential (red) around the nitrogen atoms of the cyano and guanidine groups due to the presence of lone pairs of electrons. These regions would be the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the guanidine's amino groups would likely exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles or hydrogen bond acceptors. The cyclohexyl group, being a non-polar hydrocarbon moiety, would be expected to have a relatively neutral potential (green).

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and electronic properties of molecules. taylorandfrancis.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A molecule with a high-energy HOMO is more willing to donate electrons, indicating a higher nucleophilicity. youtube.com For this compound, the HOMO is likely to be localized on the electron-rich guanidine and cyano moieties, which are rich in nitrogen atoms with lone pairs of electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A molecule with a low-energy LUMO is more apt to accept electrons, signifying greater electrophilicity. The LUMO of this compound would likely be distributed over the π-system of the cyano and guanidine groups.

| Concept | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Acts as an electron donor; a higher energy HOMO indicates greater nucleophilicity. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Acts as an electron acceptor; a lower energy LUMO indicates greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. A larger gap suggests lower reactivity and higher kinetic stability. |

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis provides a graphical representation of the regions of close contact between neighboring molecules, offering insights into the nature and relative importance of different types of interactions that contribute to the crystal packing.

The Hirshfeld surface is generated based on the electron distribution of a molecule. The surface is colored according to various properties, such as dnorm, which highlights intermolecular contacts. On a dnorm map, red spots indicate contacts that are shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. Blue regions show contacts that are longer than the van der Waals radii, and white areas represent contacts at the van der Waals distance.

While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not available in the reviewed literature, an analysis of a structurally related compound containing a cyclohexyl group reveals the typical contributions of various intermolecular interactions. nih.gov For instance, in 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one, the Hirshfeld surface analysis indicated the following relative contributions of interactions:

O···H/H···O: 22.2%

N···H/H···N: 17.1%

C(π)···C(π): 3.7%

O···C(π)/C(π)···O: 2.6%

N···C(π)/C(π)···N: 2.3%

| Interaction Type | Description | Expected Significance |

|---|---|---|

| N-H···N Hydrogen Bonds | Interactions between the hydrogen atoms of the guanidine group and the nitrogen atoms of neighboring guanidine or cyano groups. | High, due to the presence of strong hydrogen bond donors and acceptors. |

| C-H···N Interactions | Weaker hydrogen bonds involving the hydrogen atoms of the cyclohexyl group and nitrogen acceptors. | Moderate, contributing to the overall crystal stability. |

| H···H Contacts | Van der Waals interactions between hydrogen atoms on adjacent molecules, particularly involving the cyclohexyl rings. | Significant, due to the large surface area of the cyclohexyl group. |

| van der Waals Forces | General non-specific interactions contributing to the overall packing efficiency. | High, particularly from the hydrophobic cyclohexyl moiety. |

Synthesis and Characterization of 1 Cyano 3 Cyclohexylguanidine Derivatives and Analogs

Structural Modifications of the Cyclohexyl Ring (e.g., substituted cyclohexanes)

The synthesis of 1-cyano-3-cyclohexylguanidine analogs bearing substituents on the cyclohexyl ring is primarily achieved by employing appropriately substituted cyclohexylamines as starting materials. The general and robust method for creating N-alkylcyanoguanidines involves the reaction of an amine hydrochloride with sodium dicyanamide (B8802431) in a suitable solvent like butanol, or by reacting the free amine with sodium dicyanamide in an acidic aqueous medium. beilstein-journals.org

This synthetic strategy allows for the introduction of a wide variety of functional groups onto the cyclohexyl moiety, provided the corresponding substituted cyclohexylamine (B46788) is available. For instance, reacting 4-methylcyclohexylamine (B30895) or trans-4-aminocyclohexanol (B47343) with sodium dicyanamide would yield 1-cyano-3-(4-methylcyclohexyl)guanidine and 1-cyano-3-(4-hydroxycyclohexyl)guanidine, respectively. The nature of these substituents can significantly influence the molecule's polarity, lipophilicity, and potential for further functionalization.

Below is a table of potential derivatives accessible through this synthetic route, based on available substituted cyclohexylamines.

| Starting Material | Resulting Derivative | Potential Property Modification |

| cis/trans-4-Methylcyclohexylamine | 1-Cyano-3-(4-methylcyclohexyl)guanidine | Increased lipophilicity |

| trans-4-Aminocyclohexanol | 1-Cyano-3-(4-hydroxycyclohexyl)guanidine | Increased polarity, hydrogen bonding site |

| 4-(Trifluoromethyl)cyclohexylamine | 1-Cyano-3-(4-(trifluoromethyl)cyclohexyl)guanidine | Increased lipophilicity, electronic effects |

| Cyclohexane-1,4-diamine | Bis(1-cyano-3-guanidino)cyclohexane | Dimeric structure, potential for polymers |

Substituent Effects on the Guanidine (B92328) Nitrogen Atoms (e.g., aryl, alkyl, heterocyclic)

Further diversification of the this compound scaffold can be achieved by introducing substituents onto the guanidine nitrogen atoms. These modifications can dramatically alter the electronic properties, basicity, and reactivity of the guanidine functional group. The addition of amines to cyanoguanidines is a foundational method for producing N¹,N⁵-disubstituted, trisubstituted, and tetrasubstituted biguanides, and similar principles apply to the functionalization of the parent cyclohexyl derivative. beilstein-journals.org

The introduction of electron-donating groups (EDGs) like alkyl substituents is expected to increase the electron density on the guanidine nitrogens, thereby enhancing their basicity. Conversely, electron-withdrawing groups (EWGs) such as aryl rings with nitro or cyano groups will decrease basicity. Computational studies on other guanidine-containing natural products have shown a significant correlation between basicity and Hammett σ parameters, confirming that electronic effects of substituents play a predictable role. nih.gov

These substitutions can be accomplished through various synthetic methods, including direct alkylation or more complex multi-component reactions. For example, a copper-catalyzed three-component reaction involving cyanamides, arylboronic acids, and amines provides a route to trisubstituted N-aryl guanidines. organic-chemistry.org

The table below summarizes the potential effects of different classes of substituents on the guanidine moiety.

| Substituent Class | Example Substituent | Method of Introduction | Expected Effect on Guanidine Moiety |

| Alkyl | Methyl, Ethyl | Direct alkylation with alkyl halides | Increased basicity (EDG) |

| Aryl | Phenyl, 4-Nitrophenyl | Reaction with anilines, Cu-catalyzed coupling | Modulated basicity (EWG or EDG), potential for π-stacking |

| Heterocyclic | Pyridyl, Imidazolyl | Reaction with heterocyclic amines | Altered basicity, metal coordination site |

| Acyl | Benzoyl | Acylation with acyl chlorides | Significantly decreased basicity (strong EWG) |

Incorporation into Complex Molecular Architectures and Scaffolds

The this compound unit can serve as a key building block for constructing more complex molecular architectures, including cyclic and heterocyclic systems. The reactivity of the cyanoguanidine group enables its participation in various cyclization and condensation reactions.

One advanced strategy involves using the N-cyano group as a cleavable protecting group in palladium-catalyzed carboamination reactions. nih.gov An N-allyl, N'-cyclohexyl cyanoguanidine derivative, for example, could undergo an intramolecular carboamination to yield a 5- or 6-membered cyclic guanidine. Subsequent cleavage of the cyano group under acidic conditions would unveil the final complex cyclic scaffold. nih.gov

Furthermore, cyanoguanidines are well-established precursors for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org For instance, condensation of this compound with β-ketoesters can lead to the formation of substituted pyrimidines. Similarly, reaction with ortho-substituted anilines can result in cyclization to form fused guanidino-heterocycles, which are considered "biguanide-like" structures. beilstein-journals.org These transformations open pathways to novel scaffolds with potential applications in medicinal chemistry and materials science.

| Architectural Strategy | Reaction Type | Precursor Requirement | Resulting Scaffold |

| Intramolecular Cyclization | Pd-catalyzed Carboamination | N-allyl-N'-cyclohexyl-cyanoguanidine | 5- or 6-membered cyclic guanidine |

| Heterocycle Formation | Cyclocondensation | This compound + β-dicarbonyl compound | Substituted pyrimidine (B1678525) ring |

| Fused Heterocycle Synthesis | Addition-Cyclization | This compound + ortho-amino benzonitrile | Fused guanidino-quinazoline |

Comparative Studies of Analog Reactivity and Interactions

The reactivity of this compound analogs is highly dependent on the electronic and steric nature of the substituents. A key reaction pathway for guanidines is the aza-Michael addition, where the nucleophilic guanidine adds to an electron-deficient alkene. frontiersin.orgdntb.gov.ua The rate and feasibility of this reaction can be compared across different analogs.

Studies on related systems have shown a marked difference in reactivity between aliphatic and aromatic amines in their reactions with cyanoguanidines, with anilines generally being more reactive. beilstein-journals.org By extension, one can compare the reactivity of this compound (an N-alkyl derivative) with an N-aryl analog in subsequent reactions. The higher basicity and nucleophilicity of the cyclohexyl derivative would likely favor reactions like aza-Michael addition compared to an N-aryl counterpart, which has reduced electron density on the guanidine nitrogens.

Substituents on the cyclohexyl ring can also modulate reactivity. An electron-withdrawing group, such as a trifluoromethyl group at the 4-position, would decrease the nucleophilicity of the guanidine nitrogens, thereby slowing the rate of aza-Michael additions compared to the unsubstituted parent compound. Conversely, an electron-donating group would be expected to enhance this reactivity.

| Analog Comparison | Key Structural Difference | Expected Relative Reactivity in Aza-Michael Addition | Rationale |

| N-Cyclohexyl vs. N-Phenyl | Alkyl vs. Aryl substituent | N-Cyclohexyl > N-Phenyl | Higher basicity and nucleophilicity of the N-alkyl guanidine |

| Parent vs. 4-CF₃-cyclohexyl | Unsubstituted vs. EWG on ring | Parent > 4-CF₃-cyclohexyl | EWG reduces electron density on the guanidine moiety |

| Parent vs. 4-OH-cyclohexyl | Unsubstituted vs. EDG on ring | 4-OH-cyclohexyl > Parent | EDG increases electron density and nucleophilicity |

Design and Synthesis of Labeled Derivatives for Mechanistic Studies

To elucidate the mechanisms of reactions involving this compound, isotopically labeled derivatives are invaluable tools. The synthesis of such compounds requires the use of labeled starting materials. For instance, a ¹³C- or ¹⁵N-labeled this compound can be prepared to trace the fate of specific atoms during a chemical transformation.

A feasible synthetic route would involve the reaction of an isotopically labeled cyclohexylamine with sodium dicyanamide. Alternatively, if the label is desired within the cyanoguanidine core, a labeled sodium dicyanamide could be employed. While the synthesis of labeled synthons can be complex, established methods exist for creating such precursors. nih.gov

These labeled derivatives are crucial for mechanistic studies. For example, deuterium (B1214612) labeling studies have been used to determine the stereochemical pathway of palladium-catalyzed carboamination reactions that form cyclic guanidines, indicating an anti-addition mechanism. nih.gov A ¹³C-labeled cyclohexyl group could be monitored by NMR spectroscopy or mass spectrometry to track bond formations, cleavages, and potential rearrangements during complex cyclization or fragmentation reactions, providing definitive evidence for a proposed reaction pathway.

| Labeled Derivative | Potential Labeled Precursor | Synthetic Method | Application in Mechanistic Studies |

| 1-Cyano-3-(cyclohexyl-¹⁵N)guanidine | Cyclohexylamine-¹⁵N | Reaction with Sodium Dicyanamide | Tracking the nitrogen atom in cyclization or rearrangement reactions |

| 1-(¹³C-Cyano)-3-cyclohexylguanidine | Sodium Dicyanamide (¹³C labeled) | Reaction with Cyclohexylamine | Following the cyano group in heterocycle formation |

| 1-Cyano-3-(cyclohexyl-d₁₁)guanidine | Cyclohexylamine-d₁₁ | Reaction with Sodium Dicyanamide | Determining kinetic isotope effects; mechanistic pathways via MS |

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

1-Cyano-3-cyclohexylguanidine is a valuable intermediate in the synthesis of more complex molecules, particularly biguanide derivatives. The addition of amines to cyanoguanidines is a direct and atom-economical method for the preparation of N1-substituted biguanides beilstein-journals.org. This reaction pathway is advantageous due to the ready availability and low cost of cyanoguanidine precursors beilstein-journals.org. The cyclohexyl group in this compound can influence the solubility and reactivity of the molecule and its downstream products.

The general scheme for the synthesis of biguanides from cyanoguanidines involves the addition of an amine to the cyano group. This can be achieved through direct fusion of the cyanoguanidine with an amine hydrochloride at high temperatures or by using metal salts, such as copper salts, to facilitate the reaction in solution beilstein-journals.org. The presence of the cyclohexyl group may necessitate specific reaction conditions to overcome potential steric hindrance.

Table 1: Potential Synthetic Transformations of this compound

| Reactant | Reagent | Product Class | Potential Application of Product |

| Primary or Secondary Amine | Heat or Metal Catalyst | N-substituted biguanides | Pharmaceutical agents, ligands |

| Reducing Agent (e.g., H₂, catalyst) | Hydrogenation | Guanidinyl-methylamines | Building blocks for heterocycles |

| Nucleophiles (e.g., organometallics) | Grignard or organolithium reagents | Substituted guanidines | Organic catalysts, synthetic intermediates |

Catalytic Applications of Guanidine (B92328) Derivatives in Organic Reactions

Guanidine and its derivatives are known for their strong basicity and are often employed as organocatalysts in a variety of organic reactions. The basicity of the guanidine unit in derivatives of this compound can be harnessed to promote reactions such as Michael additions, aldol reactions, and transesterifications. The bulky cyclohexyl group can play a role in enantioselective catalysis by creating a specific chiral environment around the catalytic site, although this would require the introduction of chirality into the catalyst structure.

While specific catalytic applications of this compound derivatives are not extensively documented, the general utility of guanidines as catalysts is well-established. For instance, chiral guanidines have been successfully used in asymmetric synthesis to produce enantiomerically enriched products.

Contribution to Supramolecular Assemblies and Recognition Systems

The guanidinium (B1211019) group is an excellent functional group for forming strong and directional hydrogen bonds. This makes guanidine-containing molecules, including derivatives of this compound, attractive components for the construction of supramolecular assemblies and molecular recognition systems.

The guanidine moiety possesses multiple hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). This allows for the formation of intricate and stable hydrogen-bonded networks. The cyclohexyl group can influence the packing of these networks in the solid state, potentially leading to the formation of specific crystalline architectures. The ability to form robust hydrogen bonds is crucial for creating predictable and stable supramolecular structures.

Table 2: Hydrogen Bonding Capabilities of a Guanidinium Derivative of this compound

| Site | Type | Potential Hydrogen Bonding Partners |

| N-H Protons | Donor | Carboxylates, phosphates, sulfonates, carbonyls |

| sp² Nitrogen | Acceptor | N-H and O-H groups |

Guanidine-based ligands have been used in coordination chemistry to stabilize a wide range of metal ions. The nitrogen atoms of the guanidine core can act as Lewis bases, donating their lone pairs of electrons to a metal center to form coordinate bonds nsu.ruyoutube.comyoutube.com. The resulting metal complexes can have applications in catalysis, materials science, and medicinal inorganic chemistry. The cyclohexyl group in a ligand derived from this compound can influence the steric and electronic properties of the resulting metal complex, thereby tuning its reactivity and stability.

Use in Non-Therapeutic Research Applications

In a non-therapeutic context, this compound and its derivatives can be used as research tools to study fundamental chemical processes. For example, they can be used as model compounds to investigate the nature of the guanidinium group's interactions in different chemical environments. The spectroscopic properties of these compounds could also be exploited in the development of sensors or probes for specific analytes.

Impurity Profiling and Control in Chemical Manufacturing Processes

In the synthesis of pharmaceuticals and other fine chemicals, it is crucial to identify and control impurities. Substituted cyanoguanidines can be process-related impurities in the manufacturing of biguanide-based active pharmaceutical ingredients. For example, 1-Cyano-3-isopropylguanidine is a known impurity in the synthesis of the antimalarial drug Proguanil lgcstandards.com. Similarly, this compound could be an impurity in the synthesis of related biguanide drugs that utilize a cyclohexylamino precursor.

The development of analytical methods to detect and quantify such impurities is a critical aspect of quality control in the pharmaceutical industry. These methods often involve techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Table 3: Potential Impurities in a Hypothetical Synthesis Involving this compound

| Potential Impurity | Origin | Analytical Detection Method |

| Unreacted Cyclohexylamine (B46788) | Starting material | GC-MS, HPLC |

| Dicyandiamide | Starting material for cyanoguanidine | HPLC |

| Over-reacted or side products | Non-specific reactions | LC-MS, NMR |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 1-Cyano-3-cyclohexylguanidine typically involve the reaction of dicyandiamide with cyclohexylamine (B46788). While effective, future research should focus on the development of more sustainable and efficient synthetic methodologies.

Key Research Areas:

Green Chemistry Approaches: Investigation into solvent-free reaction conditions, the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the exploration of bio-based solvents could significantly improve the environmental footprint of its synthesis.

Catalytic Routes: The development of catalytic methods, perhaps using earth-abundant metal catalysts or organocatalysts, to facilitate the reaction between dicyandiamide and cyclohexylamine could offer a more efficient alternative to traditional stoichiometric methods.

Flow Chemistry: Continuous flow synthesis could provide a safer, more scalable, and highly reproducible method for the production of this compound, with improved control over reaction parameters.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Optimization of microwave parameters and solvent selection. |

| Catalytic Synthesis | Higher efficiency, reduced waste, potential for milder reaction conditions. | Screening of catalysts (e.g., transition metal complexes, organocatalysts). |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Reactor design and optimization of flow parameters. |

Exploration of Advanced Catalytic Functions and Organocatalysis

While this compound is known as a reagent, its potential as a catalyst itself remains largely unexplored. The guanidine (B92328) moiety, with its basic and hydrogen-bonding capabilities, is a common feature in many organocatalysts.

Future Research Directions: